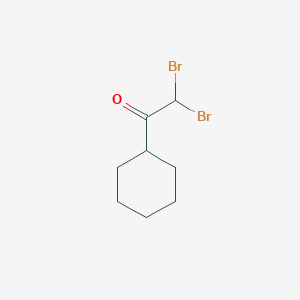

2,2-Dibromo-1-cyclohexylethan-1-one

Description

Structure

3D Structure

Properties

CAS No. |

112741-18-1 |

|---|---|

Molecular Formula |

C8H12Br2O |

Molecular Weight |

283.99 g/mol |

IUPAC Name |

2,2-dibromo-1-cyclohexylethanone |

InChI |

InChI=1S/C8H12Br2O/c9-8(10)7(11)6-4-2-1-3-5-6/h6,8H,1-5H2 |

InChI Key |

TZHHAYQSRLBLCO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(=O)C(Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Dibromo 1 Cyclohexylethan 1 One and Analogous α,α Dibromoketones

Conventional Bromination Strategies

Conventional methods for the synthesis of α,α-dibromoketones remain a cornerstone of organic synthesis, relying on the reactivity of ketones and their unsaturated precursors.

Direct Bromination of Ketones

The direct bromination of a ketone at the α-position is a fundamental reaction that proceeds through the formation of an enol or enolate intermediate. wikipedia.orgmasterorganicchemistry.com The reaction can be catalyzed by either acid or base. In an acidic medium, the ketone is protonated, which facilitates the formation of the enol tautomer. This enol then acts as a nucleophile and attacks the bromine molecule. masterorganicchemistry.com

Reversibility and Equilibrium Control in Bromination Reactions

The direct bromination of unsymmetrical ketones can lead to a mixture of products, and the distribution of these products is often governed by the principles of kinetic versus thermodynamic control. pressbooks.pubwikipedia.orgmasterorganicchemistry.com

Kinetic Control: This is typically favored at lower temperatures and with shorter reaction times. The kinetically controlled product is the one that is formed faster, which often corresponds to the bromination at the more accessible or more acidic α-hydrogen. wikipedia.orglibretexts.org For instance, in the deprotonation of an unsymmetrical ketone to form an enolate, a sterically hindered base at low temperatures will preferentially remove the most accessible α-hydrogen, leading to the kinetic enolate. wikipedia.org

Thermodynamic Control: This is favored at higher temperatures and with longer reaction times, allowing the reaction to reach equilibrium. pressbooks.publibretexts.org The thermodynamically controlled product is the more stable product. In the context of α,α-dibromoketones, this often means the more substituted dibromoketone. The reversibility of the bromination reaction, particularly in the presence of the hydrogen bromide (HBr) byproduct, allows for the isomerization of the initially formed kinetic product to the more stable thermodynamic product over time. pressbooks.pub

The following table illustrates the synthesis of various 2,2-dibromo-1-arylethanones, where reaction conditions can be optimized to favor the desired dibrominated product. organic-chemistry.org

| Starting Material (1-Arylethanone) | Product (2,2-Dibromo-1-arylethanone) | Yield (%) |

| Acetophenone (B1666503) | 2,2-Dibromo-1-phenylethanone | 84 |

| 4'-Methylacetophenone | 2,2-Dibromo-1-(p-tolyl)ethanone | 86 |

| 4'-Chloroacetophenone | 2,2-Dibromo-1-(4-chlorophenyl)ethanone | 82 |

| 4'-Nitroacetophenone | 2,2-Dibromo-1-(4-nitrophenyl)ethanone | 75 |

Strategies for Hydrogen Bromide Removal

The generation of hydrogen bromide (HBr) during direct bromination can be problematic as it can lead to reversible reactions and unwanted side products. iau.ir Several strategies have been developed to mitigate the effects of HBr or to remove it from the reaction mixture.

One effective method involves the use of an oxidant, such as hydrogen peroxide (H₂O₂), in conjunction with HBr. organic-chemistry.orgrsc.orgresearchgate.net In this system, H₂O₂ oxidizes the bromide ions back to bromine in situ, thus maintaining the concentration of the brominating agent and consuming the HBr as it is formed. This approach not only improves the efficiency of the bromination but is also considered a greener method as the only byproduct is water. iau.irrsc.org The reaction of various ketones with an aqueous H₂O₂-HBr system can afford α-bromoketones in high yields, with selectivity for monobromination versus dibromination being controllable by adjusting the reaction conditions. rsc.orgresearchgate.net

Another strategy involves the use of a base to scavenge the HBr as it is formed. Epoxides have been reported as HBr scavengers in free-radical bromination of ketones. rsc.org A particularly useful method for the synthesis of α,β-unsaturated ketones from α-bromo ketones involves dehydrobromination using a hindered base like pyridine. libretexts.orglibretexts.org This E2 elimination of HBr is driven to completion by the removal of the acid. libretexts.org

A "phase-vanishing" technique has also been described where the reaction is carried out in a biphasic system. The HBr produced migrates to an aqueous phase, effectively removing it from the organic phase containing the ketone and the product, thus preventing HBr-induced decomposition of the desired α-bromoketone.

Bromination of Precursor Alkenes or Alkynes

An alternative to the direct bromination of ketones is the functionalization of unsaturated precursors such as alkenes and alkynes.

Oxyhalogenation of Alkynes using Oxone®—KX

A versatile method for the synthesis of α,α-dihaloketones involves the oxyhalogenation of alkynes. The use of Oxone® (potassium peroxymonosulfate) in combination with a halide salt (KX, where X = Br) provides an efficient route to α,α-dibromoketones. organic-chemistry.orgmdma.ch This reaction proceeds under mild conditions and offers good yields for a variety of substrates.

The reaction of 1-ethynyl-4-methylbenzene with potassium bromide (KBr) and Oxone® in a mixture of acetonitrile (B52724) and water at room temperature, for instance, yields 2,2-dibromo-1-p-tolylethanone in high yield. chemicalbook.com

The following table presents the results of the oxybromination of various alkynes to their corresponding α,α-dibromoketones using KBr and Oxone®. chemicalbook.com

| Alkyne | Product (α,α-Dibromoketone) | Yield (%) |

| 1-Ethynyl-4-methylbenzene | 2,2-Dibromo-1-(p-tolyl)ethanone | 97 |

| Phenylacetylene | 2,2-Dibromo-1-phenylethanone | 95 |

| 1-Dodecyne | 1,1-Dibromo-2-dodecanone | 92 |

| Cyclohexylacetylene | 2,2-Dibromo-1-cyclohexylethan-1-one | 94 |

Aerobic Photooxidative Synthesis from Aromatic Alkynes

Visible-light-induced photocatalysis has emerged as a powerful and sustainable tool in organic synthesis. The aerobic photooxidative functionalization of alkynes offers a green pathway to various carbonyl compounds. While the direct synthesis of α,α-dibromoketones from alkynes via this method is an area of ongoing research, related transformations have been well-established.

For example, the direct synthesis of α-bromoketones from alkylarenes can be achieved through aerobic photooxidation with hydrobromic acid under visible light. rsc.org Similarly, the visible-light-induced aerobic oxidation of diarylalkynes, catalyzed by copper-superoxo complexes or organic dyes like eosin (B541160) Y, leads to the formation of α-diketones. chemicalbook.comresearchgate.net These methods highlight the potential of using visible light and air as a green oxidant to functionalize alkynes.

The extension of these principles to the synthesis of α,α-dibromoketones from terminal alkynes under aerobic photooxidative conditions in the presence of a bromine source is a promising strategy. Such a reaction would likely proceed through a radical pathway, initiated by the photocatalyst, leading to the formation of the desired gem-dibromo-ketone.

Tandem Oxidation/Bromination of Ethyl Aromatics

A facile method for the synthesis of α,α-dibromoacetophenones from ethyl-substituted aromatics has been developed utilizing aerobic photooxidation. This approach is noteworthy for its use of inexpensive and easy-to-handle bromine sources, along with harmless visible light and molecular oxygen to achieve the oxidative dibromination of aromatic ethyl groups. researchgate.net In a related process, α,α-dibromoketones can be synthesized from arylalkanes using a combination of hydrogen bromide-carbon tetrabromide, molecular oxygen, and visible light. researchgate.net

Catalyst-Free 1,2-Dibromination of Alkenes with DBDMH

A direct and efficient method for the 1,2-dibromination of alkenes utilizes 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source. nih.govorganic-chemistry.org This reaction proceeds under mild conditions without the need for a catalyst or an external oxidant. nih.govorganic-chemistry.org A wide range of alkene substrates can be converted into their corresponding 1,2-dibrominated products in good to excellent yields with high diastereoselectivity. nih.govorganic-chemistry.org The process is considered a green and practical approach for synthesizing vicinal dibromide compounds. nih.gov Research has indicated that diethyl ether is an ideal solvent for this reaction, and the presence of water can enhance its efficiency. organic-chemistry.org The proposed mechanism involves a bromine radical pathway. organic-chemistry.org

Advanced and Green Synthetic Approaches

Flow Chemistry Methodologies for α-Dibromoketone Preparation

Flow chemistry offers a promising platform for the synthesis of α-dibromoketones, particularly for reactions that are less effective in traditional batch processes. researchgate.net This continuous-flow methodology allows for the use of a constantly moving stream of reactive fluids, which can be readily integrated with other technologies like photochemistry. researchgate.net While specific examples for this compound are not detailed, the principles of flow chemistry, including precise control over reaction parameters like residence time, flow rate, temperature, and pressure, are applicable to the synthesis of α,α-dibromoketones. researchgate.netyoutube.com For instance, a continuous flow procedure for the α-bromination of acetophenone to 2-bromo-1-phenylethanone has been developed, yielding the product in 99% yield with excellent selectivity, avoiding ring brominated or dibrominated byproducts. nih.gov This highlights the potential of flow chemistry for highly efficient and scalable production. nih.gov

Environmentally Benign H₂O₂-HBr System with Oximes

An environmentally friendly and sustainable method for synthesizing dibromo ketones involves the reaction of oximes with a hydrogen peroxide-hydrobromic acid (H₂O₂-HBr) system. researchgate.net In this reaction, oximes undergo deoximation to form ketones, which are then subsequently brominated. researchgate.net This method has been shown to produce dibromo ketones in yields ranging from 40% to 94%. researchgate.net The H₂O₂-HBr system is also effective for the direct bromination of 1-arylethanones, rapidly converting them to 2,2-dibromo-1-arylethanones in about 20 minutes with yields up to 86%. organic-chemistry.org

This system can also be used for the oxidation-bromination of secondary alcohols to produce α-monobromo ketones and α,α'-dibromo ketones with yields reaching up to 91%. nih.govrsc.orgnih.gov By adjusting the quantities of hydrogen peroxide and hydrobromic acid, the reaction can be selectively directed towards the formation of either mono- or dibrominated products. nih.govrsc.orgnih.gov

Table 1: Synthesis of Dibromo Ketones from Oximes using the H₂O₂-HBr System researchgate.net

| Starting Oxime | Product | Yield (%) |

| Acetophenone oxime | 2,2-Dibromo-1-phenylethan-1-one | 84 |

| 4-Methylacetophenone oxime | 2,2-Dibromo-1-(p-tolyl)ethan-1-one | 86 |

| 4-Methoxyacetophenone oxime | 2,2-Dibromo-1-(4-methoxyphenyl)ethan-1-one | 94 |

| Cyclohexanone oxime | 2,2-Dibromocyclohexan-1-one | 87 |

This table is interactive. Click on the headers to sort the data.

The H₂O₂-HBr system for the synthesis of dibromo ketones is noted for its scalability, with the potential for preparing gram-scale quantities of the desired products. researchgate.net The use of hydrogen peroxide as an oxidant and water as a solvent in some variations contributes to the environmental friendliness of the process. researchgate.netresearchgate.net This method is characterized by the use of inexpensive reagents, a reduced environmental impact, and the absence of significant organic waste, presenting it as a viable alternative to other bromination techniques. nih.govresearchgate.net The regeneration and reuse of the bromide/bromate reagent have also been demonstrated, further enhancing its sustainability. researchgate.net

Microwave-Assisted and Solvent-Free Syntheses

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. anton-paar.comoatext.comslideshare.net The direct heating of the reaction mixture on a molecular level can dramatically reduce reaction times from hours or days to minutes or even seconds. anton-paar.com

Solvent-free microwave-assisted synthesis represents a particularly green approach, minimizing the use of volatile organic compounds. oatext.comyoutube.com For instance, the bromination of 1,3-dicarbonyl compounds, phenols, and various alkenes has been efficiently achieved using sodium bromide and oxone under solvent-free mechanical milling conditions, yielding brominated products in good to excellent yields. researchgate.net While a specific protocol for this compound is not provided, the principles of microwave-assisted and solvent-free synthesis are broadly applicable to the preparation of α,α-dibromoketones. oatext.comslideshare.net

Mechanochemical Approaches in Bromination

Mechanochemistry, the use of mechanical force to induce chemical reactions, is emerging as a powerful tool in synthetic organic chemistry, aligning with the principles of green chemistry by reducing or eliminating the need for solvents. researchgate.netresearchgate.net This approach is applicable to the synthesis of α,α-dibromoketones, offering a more sustainable alternative to traditional solution-phase methods.

Mechanochemical bromination can be carried out using manual grinding with a mortar and pestle or more sophisticated techniques like ball milling. researchgate.netresearchgate.net These methods involve the direct grinding of the starting ketone with a brominating agent. One common and effective brominating agent for such solvent-free reactions is N-bromosuccinimide (NBS). NBS is a solid reagent that is easier and safer to handle than liquid bromine, making it well-suited for mechanochemical procedures. researchgate.net

The reaction of a ketone with NBS under mechanochemical conditions can lead to the formation of α,α-dibromoketones. For instance, the bromination of acetophenone using NBS via a mechanochemical route has been demonstrated. researchgate.net While direct studies on this compound are not prevalent, the principles can be extended to its synthesis from 1-cyclohexylethan-1-one. The process would involve grinding the ketone with a stoichiometric amount of the brominating agent, potentially with a catalytic amount of an acid to facilitate the reaction. masterorganicchemistry.com

Recent research has also explored the mechanochemical synthesis of oxazoline (B21484) derivatives from N-allyl benzamides using NBS, where it acts as a bifunctional reagent in a cascaded cyclization and bromination process. researchgate.net Other developments include the use of sodium bromide (NaBr) in conjunction with an oxidizing agent like Oxone in a mechanochemical setting for bromination reactions. researchgate.net Furthermore, palladium-catalyzed mechanochemical bromination of aromatic C-H bonds using NBS has been studied, indicating the versatility of this technique. acs.org

Interactive Data Table: Mechanochemical Bromination Approaches

| Method | Brominating Agent | Key Features |

| Manual Grinding/Ball Milling | N-bromosuccinimide (NBS) | Solvent-free, easy to handle solid reagent. researchgate.netresearchgate.net |

| Ball Milling | Sodium Bromide (NaBr) / Oxone | Utilizes a stable salt as the bromine source. researchgate.net |

| Catalytic Method | Pd(II) catalyst / NBS | Allows for selective C-H bond bromination. acs.org |

Considerations for Atom Economy in Synthetic Design

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.comwordpress.comnih.gov It provides a critical perspective beyond simple reaction yield, focusing on the minimization of waste at the molecular level. wordpress.comnih.gov The formula for calculating atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 jocpr.comprimescholars.com

In the context of synthesizing this compound and its analogs, the choice of synthetic route has significant implications for atom economy. Traditional methods for α,α-dibromination often involve the use of molecular bromine (Br₂) with an acid catalyst. masterorganicchemistry.com Let's consider the synthesis of a generic α,α-dibromoketone from a ketone using Br₂:

R-CO-CH₃ + 2 Br₂ → R-CO-CHBr₂ + 2 HBr

In this reaction, the atoms from the ketone and two bromine molecules are the reactants. The desired product is the α,α-dibromoketone. The two molecules of hydrogen bromide (HBr) are byproducts. Because a significant portion of the reactant mass ends up in the byproduct, the atom economy is inherently less than 100%. primescholars.comscranton.edu

To improve atom economy, synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. wordpress.comnih.gov Addition and rearrangement reactions, for example, are considered highly atom-economical as they ideally incorporate all reactant atoms into the product, resulting in a 100% atom economy. primescholars.comscranton.edu In contrast, substitution and elimination reactions tend to have lower atom economies due to the generation of leaving groups and other byproducts. nih.govscranton.edu

For the synthesis of α,α-dibromoketones, alternative strategies that could potentially offer better atom economy include:

Direct addition of bromine across an alkyne: The hydration of a bromoalkyne, for instance, can be an atom-economical route to α-bromomethyl ketones. organic-chemistry.orgnih.gov A similar concept could be envisioned for dibromo compounds.

Poor atom economy is a common issue in the synthesis of fine chemicals and pharmaceuticals, where complex structures often necessitate the use of versatile but less efficient reactions. primescholars.com Therefore, a thorough evaluation of atom economy is crucial in the early stages of synthetic design to develop more sustainable and cost-effective processes. nih.gov

Interactive Data Table: Atom Economy Comparison of Synthetic Reactions

| Reaction Type | General Equation | Ideal Atom Economy | Waste Products |

| Addition | A + B → C | 100% | None |

| Rearrangement | A → B | 100% | None |

| Substitution | A-B + C → A-C + B | < 100% | Leaving group (B) |

| Elimination | A-B → A + B | < 100% | Leaving group (B) |

Reactivity and Reaction Mechanisms of 2,2 Dibromo 1 Cyclohexylethan 1 One

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions at the α-carbon of 2,2-Dibromo-1-cyclohexylethan-1-one are a prominent feature of its chemistry. The gem-dibromide structure, adjacent to a carbonyl group, presents a highly electrophilic center that is susceptible to attack by a wide range of nucleophiles.

The reactivity of the α-carbon in this compound towards nucleophiles is significantly enhanced by the inductive effect of the adjacent carbonyl group. The electronegative oxygen atom of the carbonyl group withdraws electron density from the α-carbon, creating a significant partial positive charge. This electron deficiency makes the α-carbon a prime target for nucleophilic attack. nih.gov This effect polarizes the carbon-bromine bonds, making the bromine atoms better leaving groups. Consequently, α-halo ketones are known to be potent alkylating agents, with chloroacetone, for instance, reacting with potassium iodide in acetone at a rate 36,000 times faster than 1-chloropropane. wikipedia.org

The general mechanism for nucleophilic substitution at the α-carbon of a ketone proceeds via an SN2 pathway. The nucleophile attacks the electrophilic α-carbon, leading to the displacement of a bromide ion in a concerted step. The presence of two bromine atoms in this compound means that this substitution can potentially occur once or twice, depending on the reaction conditions and the stoichiometry of the nucleophile.

| Factor | Influence on Nucleophilic Substitution |

|---|---|

| Carbonyl Group | Inductively withdraws electron density, increasing the electrophilicity of the α-carbon. |

| Bromine Atoms | Act as good leaving groups, facilitating the substitution reaction. |

| Nucleophile Strength | Stronger nucleophiles will react more readily with the electrophilic α-carbon. |

| Solvent | Polar aprotic solvents are typically favored for SN2 reactions. |

The reaction of this compound with nucleophiles such as sodium thiolates can, in principle, lead to either monosubstituted or disubstituted products. Achieving selective monosubstitution requires careful control of the reaction conditions, including the stoichiometry of the reactants and the temperature. Thiolates are excellent nucleophiles for SN2 reactions. chemistrysteps.comyoutube.com

When one equivalent of a sodium thiolate (RS-Na+) is reacted with this compound, the thiolate anion attacks the electrophilic α-carbon, displacing one of the bromide ions to form an α-bromo-α-thio ketone. The reaction of gem-dihalides with thiolates has been utilized in the synthesis of various sulfur-containing compounds. For example, gem-dibromides have been reacted with potassium thioacetate to form thioacetates, which can then be converted to other sulfur-containing molecules. acs.org While direct monosubstitution of a gem-dibromo ketone with a thiolate is plausible, the second bromine atom on the same carbon might influence the reactivity of the intermediate α-bromo-α-thio ketone.

Beyond the classical SN2 pathway, reactions involving α-halo ketones can also proceed through radical mechanisms, such as a Single Electron Transfer (SET) followed by a hydrogen atom abstraction. In such a mechanism, an electron is transferred from a donor species to the α-halo ketone, leading to the formation of a radical anion. This intermediate can then fragment, losing a halide ion to form a neutral radical. This radical can then abstract a hydrogen atom from a suitable donor to yield the final product. While more commonly associated with reduction reactions of α-halo ketones, the possibility of SET pathways with certain nucleophiles cannot be entirely ruled out. Hydrogen Atom Transfer (HAT) is a fundamental process in which a hydrogen free radical is transferred from one molecule to another. schoolbag.info

Monosubstitution Pathways (e.g., with Sodium Thiolates)

Elimination Reactions

In the presence of a strong base, this compound can undergo elimination reactions to form unsaturated products. The geminal dibromide structure is a key feature that allows for the formation of an alkyne through a double dehydrohalogenation reaction.

The treatment of a geminal dihalide with a strong base is a classic method for the synthesis of alkynes. youtube.comyoutube.commasterorganicchemistry.com In the case of this compound, a strong base, such as sodium amide (NaNH2), can be used to effect a double elimination of hydrogen bromide (HBr). youtube.commasterorganicchemistry.com

The reaction proceeds in two sequential E2 elimination steps. youtube.com In the first step, the base abstracts a proton from the carbon adjacent to the carbonyl group (the α'-carbon), and a bromide ion is eliminated from the α-carbon, resulting in the formation of a vinyl bromide intermediate. In the second step, another molecule of the strong base abstracts a proton from the vinylic carbon, and the second bromide ion is eliminated, leading to the formation of the alkyne. Due to the high acidity of the terminal alkyne proton, if a terminal alkyne is formed, three equivalents of a strong base like sodium amide are often required: two for the eliminations and one to deprotonate the alkyne product. An aqueous workup is then necessary to protonate the resulting alkynide ion. masterorganicchemistry.com

| Reagent | Product | Reaction Type |

|---|---|---|

| Strong Base (e.g., NaNH2) | Cyclohexylacetylene | Double Dehydrohalogenation (E2) |

The E2 (bimolecular elimination) reaction has specific stereochemical requirements. For the reaction to occur, the proton being abstracted and the leaving group must be in an anti-periplanar conformation. youtube.comlibretexts.org This means that the dihedral angle between the C-H bond and the C-Br bond should be approximately 180°.

In the context of the cyclohexyl ring of this compound, this stereochemical requirement has important implications. The cyclohexane (B81311) ring exists predominantly in a chair conformation. For an E2 elimination to occur, both the hydrogen on the adjacent carbon and the bromine leaving group should ideally be in axial positions to achieve the anti-periplanar arrangement. If the leaving group is in an equatorial position, the molecule may need to undergo a ring flip to an alternative chair conformation where the leaving group is axial, provided this is energetically feasible. The rigidity of the cyclic system can influence the rate and feasibility of the elimination reaction. libretexts.org The first elimination to form the vinyl bromide will be subject to these conformational constraints of the cyclohexane ring. The second elimination from the vinyl bromide intermediate is less constrained by the ring's conformation as it involves the sp2-hybridized carbons of the double bond.

Cyclization and Heterocycle Formation Reactions

This compound is a key precursor for synthesizing a variety of heterocyclic compounds through reactions involving its electrophilic centers. These reactions often proceed via initial nucleophilic attack at the α-carbon, followed by cyclization.

Reaction with Thiocarboxamides (e.g., 3,5-Dimethyl-1-thiocarboxamide)

The reaction of α-haloketones with thioamides is a well-established method for the synthesis of thiazole (B1198619) derivatives. In a similar fashion, this compound can react with thiocarboxamides. The reaction typically begins with the nucleophilic sulfur of the thiocarboxamide attacking the α-carbon of the ketone, displacing one of the bromide ions. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and subsequent dehydration to form the aromatic thiazole ring. This method, known as the Hantzsch thiazole synthesis, is a cornerstone in the formation of this heterocyclic core. The use of α,α-dibromo ketones in this synthesis provides a reactive substrate for the initial alkylation step.

Synthesis of Thiazolo[3,2-a]benzimidazoles

Thiazolo[3,2-a]benzimidazoles are fused heterocyclic systems with significant biological interest. Their synthesis can be achieved by reacting 2-mercaptobenzimidazoles with α-halo ketones. nih.govresearchgate.net In the case of this compound, the reaction initiates with the S-alkylation of 2-mercaptobenzimidazole. The resulting intermediate, a 2-(benzimidazolylthio) ketone, then undergoes intramolecular cyclization. This cyclization is typically promoted by dehydrating agents like polyphosphoric acid (PPA) or an acetic anhydride/pyridine mixture to afford the final thiazolo[3,2-a]benzimidazole structure. researchgate.net The reaction of 2-mercaptobenzimidazole with alicyclic ketones like cyclohexanone under acidic conditions is also known to produce tetracyclic thiazolo[3,2-a]benzimidazoles. nih.gov

Reactions with 4-Amino-5-mercapto-s-triazoles to form Thiadiazines

The reaction between α,α-dibromo ketones and 4-amino-5-mercapto-s-triazoles provides a pathway to synthesize fused heterocyclic systems like triazolo[3,4-b] rsc.orgnih.govorganic-chemistry.orgthiadiazines. Specifically, the reaction of α,α-dibromoacetophenones with 4-amino-5-mercapto-3-methyl-s-triazole in various alcohols as solvents yields 7H-7-alkoxy-6-aryl-3-methyl-s-triazolo[3,4-b] rsc.orgnih.govorganic-chemistry.orgthiadiazines. arkat-usa.org This reaction showcases the utility of α,α-dihalo ketones in constructing complex heterocyclic frameworks under mild conditions. arkat-usa.org The reaction likely proceeds through initial S-alkylation, followed by an intramolecular cyclization involving the amino group of the triazole.

| Reactant 1 | Reactant 2 | Solvent | Product |

| α,α-Dibromoacetophenones | 4-Amino-5-mercapto-3-methyl-s-triazole | Alcohols (MeOH, EtOH, etc.) | 7H-7-alkoxy-6-aryl-3-methyl-s-triazolo[3,4-b] rsc.orgnih.govorganic-chemistry.orgthiadiazines |

Reactions with Tetrasulfur Tetranitride

The reaction of aryl dibromomethyl ketones with tetrasulfur tetranitride (S₄N₄) at elevated temperatures (115 °C) without a solvent leads to the formation of 1,2,5-thiadiazole and 1,2,4-thiadiazole derivatives. rsc.org The major products are 3-aroylformamido-4-aryl-1,2,5-thiadiazoles, while 3,5-diaroyl-1,2,4-thiadiazoles are formed as minor products in some cases. rsc.org This one-pot synthesis demonstrates a complex transformation where the dibromo ketone reacts with the sulfur-nitrogen reagent to form multiple heterocyclic products.

| Reactant | Conditions | Major Product | Minor Product |

| Aryl dibromomethyl ketones | S₄N₄, 115 °C, no solvent | 3-Aroylformamido-4-aryl-1,2,5-thiadiazoles | 3,5-Diaroyl-1,2,4-thiadiazoles |

Role as Synthetic Equivalents in Organic Transformations

There is significant interest in using α,α-dihaloketones as synthetic equivalents for their corresponding α-haloketones. arkat-usa.org This is primarily due to the non-lachrymatory nature of α,α-dihaloketones and the fact that their reactions can often be carried out under milder experimental conditions. arkat-usa.org Their high reactivity makes them valuable intermediates for the synthesis of a wide array of heterocyclic compounds. nih.govarkat-usa.org

Proposed Mechanistic Pathways and Debromination Considerations

The reactions of this compound generally proceed through initial nucleophilic substitution, where a nucleophile displaces one of the bromine atoms. The resulting α-bromo ketone intermediate is then primed for subsequent reactions, such as intramolecular cyclization.

In the formation of thiazoles and fused thiazole systems, the mechanism involves:

S-Alkylation: The sulfur nucleophile (from thiocarboxamide or mercapto-heterocycle) attacks the α-carbon, displacing a bromide ion.

Cyclization: The nitrogen atom of the intermediate attacks the electrophilic carbonyl carbon.

Dehydration/Debromination: Elimination of water or the second bromine atom leads to the formation of the aromatic heterocyclic ring.

Debromination is a potential side reaction or a subsequent step in the reaction sequence. The debromination of α,α′-dibromo-ketones can be achieved with reagents like a zinc-copper couple, which may proceed through the formation of a 2-oxyallyl cation intermediate. rsc.org In the context of base-catalyzed reactions, elimination of HBr can occur. The acid-catalyzed halogenation of ketones proceeds through an enol intermediate, which is the rate-determining step. libretexts.org The subsequent reaction of the enol with a halogen is fast. libretexts.org Understanding these mechanistic details is crucial for controlling the reaction outcome and optimizing the synthesis of the desired heterocyclic products.

Applications in Advanced Organic Synthesis Involving 2,2 Dibromo 1 Cyclohexylethan 1 One

A Versatile Building Block for Complex Molecular Architectures

In chemical synthesis, a building block is a molecule that possesses reactive functional groups allowing it to be readily incorporated into a larger, more complex structure. nih.govbroadinstitute.orgmedchemexpress.comorganic-chemistry.org 2,2-Dibromo-1-cyclohexylethan-1-one, with its ketone and reactive dibromomethyl group, serves as a prime example of such a building block, offering multiple sites for chemical modification. This dual reactivity allows for its use in bottom-up modular assembly of intricate molecular architectures. nih.gov

The general strategy involves the sequential or one-pot reaction of the different reactive sites. The carbonyl group can undergo typical ketone reactions such as nucleophilic addition, while the gem-dibromo group is susceptible to substitution, elimination, or rearrangement reactions. This versatility enables chemists to construct complex carbon skeletons and introduce a variety of functional groups in a controlled manner.

Construction of Natural Product-Inspired Compounds

Natural products provide inspiration for the design of new bioactive molecules due to their inherent biological relevance. nih.govvanderbilt.edu The synthesis of natural product-like molecules often involves the use of versatile building blocks that can be elaborated into complex scaffolds. nih.govresearchgate.net While direct examples of the use of this compound in the synthesis of specific natural products are not prevalent in the literature, its structural motifs are found in various natural compounds. The cyclohexyl moiety is a common feature in many natural products, and the ability to introduce further complexity via the dibromo-keto functionality makes it a potentially valuable precursor. orgsyn.org

For instance, the synthesis of macrocyclic natural products often relies on the assembly of smaller, functionalized fragments. researchgate.net A building block like this compound could theoretically be employed to introduce a functionalized cyclohexyl ring into a larger macrocyclic structure. The dibromo group could be transformed into other functionalities, such as alkynes or aldehydes, which are commonly used in macrocyclization reactions. This approach allows for the systematic variation of the macrocyclic scaffold, leading to libraries of natural product-like compounds.

Design of Compound Libraries

Compound libraries are collections of molecules used in high-throughput screening to identify new drug leads. The design of these libraries often focuses on creating structural diversity to maximize the chances of finding a hit against a biological target. The use of versatile building blocks is a key strategy in the efficient synthesis of diverse compound libraries. nih.gov

This compound is an ideal candidate for the generation of compound libraries due to its multiple points of diversification. By reacting the ketone and the dibromomethyl group with different reagents, a large number of distinct products can be generated from a single starting material. This combinatorial approach allows for the rapid exploration of chemical space around the cyclohexyl scaffold. For example, the ketone could be reacted with a variety of Grignard reagents, while the dibromo group could be subjected to different cyclization reactions with various nucleophiles. This strategy would lead to a library of compounds with diverse stereochemistry and skeletal frameworks, which is a primary goal in diversity-oriented synthesis.

In the Synthesis of Diverse Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The development of efficient methods for the synthesis of these structures is therefore a major focus of organic chemistry research. α,α-Dihalo ketones, such as this compound, are well-established precursors for the synthesis of a wide range of heterocyclic systems.

The Hantzsch thiazole (B1198619) synthesis is a classic example where α-halo ketones are condensed with thioamides to produce thiazole rings. By analogy, the reaction of this compound with a thiourea (B124793) or thioamide would be expected to yield a thiazole derivative bearing a cyclohexyl substituent. This reaction proceeds through the initial nucleophilic attack of the sulfur on one of the bromine-bearing carbons, followed by intramolecular cyclization and dehydration.

Similarly, pyrimidine (B1678525) rings can be synthesized from precursors containing a 1,3-dicarbonyl or equivalent functionality. While not a direct 1,3-dicarbonyl, the reactivity of this compound allows for its conversion into intermediates suitable for pyrimidine synthesis. For example, reaction with a dinucleophile such as urea (B33335) or amidine could lead to the formation of a pyrimidine ring fused or substituted with the cyclohexyl group.

The table below summarizes the potential synthesis of various heterocyclic compounds starting from this compound based on the known reactivity of α,α-dihalo ketones.

| Heterocycle | Reactant(s) | General Reaction Type |

| Thiazole | Thiourea or Thioamide | Hantzsch Thiazole Synthesis |

| Imidazole | Ammonia and an Aldehyde | Debus-Radziszewski Imidazole Synthesis |

| Pyrimidine | Urea or Amidine | Condensation/Cyclization |

| Quinoxaline | o-Phenylenediamine | Condensation/Cyclization |

Derivatization Reactions for Functional Group Interconversion

Functional group interconversion is a fundamental aspect of organic synthesis, allowing for the transformation of one functional group into another to achieve a desired molecular structure. This compound, with its two distinct functional groups, can undergo a variety of derivatization reactions.

Reduction Reactions (e.g., with Sodium Borohydride (B1222165) for analogous ketones)

The reduction of ketones to alcohols is a common and important transformation in organic synthesis. Sodium borohydride (NaBH₄) is a widely used reagent for this purpose due to its selectivity for aldehydes and ketones over other functional groups like esters and amides.

The reduction of this compound with sodium borohydride would be expected to yield the corresponding secondary alcohol, 2,2-dibromo-1-cyclohexylethan-1-ol. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide, typically during workup, affords the alcohol. It is important to note that the presence of the two bromine atoms on the adjacent carbon may influence the reactivity of the ketone and the stability of the resulting alcohol.

The general reaction is as follows:

This compound + NaBH₄ → 2,2-Dibromo-1-cyclohexylethan-1-ol

The stereochemical outcome of the reduction can be influenced by the steric hindrance around the carbonyl group, potentially leading to a mixture of diastereomers if a new stereocenter is formed.

Potential Applications in Total Synthesis Endeavors

The total synthesis of complex natural products is a driving force for the development of new synthetic methodologies and strategies. The use of well-defined building blocks is a common approach in total synthesis, allowing for a convergent and efficient assembly of the target molecule.

While no published total syntheses explicitly report the use of this compound, its potential as a building block in such endeavors is significant. The cyclohexyl ring is a common structural motif in many natural products, and the ability to introduce and manipulate functionality via the dibromo-keto group makes this compound an attractive starting material. For example, the dibromo group could be converted to a more complex side chain or used to form a key ring system within the target natural product. Its role would be to provide a pre-functionalized six-membered ring that can be further elaborated in the course of the synthesis.

Spectroscopic and Computational Investigations of Reaction Pathways for 2,2 Dibromo 1 Cyclohexylethan 1 One

Elucidation of Reaction Intermediates

The reactions of 2,2-Dibromo-1-cyclohexylethan-1-one can proceed through various intermediates depending on the reaction conditions, particularly the presence of a base. A key reaction for α-haloketones is the Favorskii rearrangement, which proceeds through a cyclopropanone (B1606653) intermediate. wikipedia.orgadichemistry.comchemistwizards.com

In the presence of a base, an α'-proton is abstracted, leading to the formation of an enolate. This enolate can then undergo intramolecular nucleophilic substitution to form a bicyclic cyclopropanone intermediate. Subsequent nucleophilic attack by a base (like hydroxide (B78521) or alkoxide) on the carbonyl carbon of this strained intermediate leads to the opening of the three-membered ring. youtube.comslideshare.net This ring-opening is regioselective, typically occurring to form the more stable carbanion. adichemistry.com

For this compound, which lacks α'-hydrogens on the cyclohexane (B81311) ring, a quasi-Favorskii rearrangement might occur. In this mechanism, the nucleophile adds to the ketone carbonyl first, forming a tetrahedral intermediate. This is followed by a concerted rearrangement with migration of the cyclohexyl group and displacement of a bromide ion.

Alternatively, under different conditions, reactions could involve carbocation intermediates. For instance, the synthesis of this compound could involve the reaction of cyclohexylacetylene with excess hydrobromic acid (HBr). libretexts.org This reaction proceeds through a vinylic carbocation intermediate. libretexts.org The initial addition of HBr to the alkyne follows Markovnikov's rule, and the subsequent addition to the resulting vinyl bromide would also proceed through a carbocation, likely stabilized by the adjacent bromine atom.

A plausible reaction pathway for the Favorskii rearrangement is detailed in the table below.

| Step | Description | Intermediate |

| 1 | Abstraction of the α-proton from the carbon bearing the cyclohexyl group by a base. | Enolate |

| 2 | Intramolecular SN2 attack by the enolate to displace one of the bromine atoms. | Bicyclic cyclopropanone |

| 3 | Nucleophilic attack of a base (e.g., OH-) on the carbonyl carbon. | Tetrahedral intermediate |

| 4 | Ring-opening of the cyclopropanone ring. | Carbanion |

| 5 | Protonation of the carbanion. | Final carboxylic acid product |

Computational Modeling of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT) calculations, serves as a powerful tool to investigate the reaction mechanisms of compounds like this compound. wikipedia.orgnih.gov These methods allow for the mapping of the potential energy surface of a reaction, helping to identify transition states and intermediates and to calculate activation energies. wikipedia.org

For the Favorskii rearrangement of this compound, computational modeling can be employed to:

Determine the relative energies of the possible intermediates (e.g., the enolate and the cyclopropanone).

Calculate the energy barriers for the formation and ring-opening of the cyclopropanone intermediate.

Investigate the stereochemistry of the reaction, predicting the most likely conformation of the transition states.

Similarly, for the hydrobromination of cyclohexylacetylene to form this compound, computational studies can elucidate the stability of the intermediate vinylic and alkyl carbocations, providing insight into the regioselectivity of the addition, which follows Markovnikov's rule. adichemistry.comlibretexts.org

Below is a hypothetical data table showcasing the kind of information that could be obtained from a DFT study on a reaction of this compound.

| Species | Method/Basis Set | Relative Energy (kcal/mol) |

| Reactant | B3LYP/6-311+G(d,p) | 0.0 |

| Transition State 1 | B3LYP/6-311+G(d,p) | +15.2 |

| Cyclopropanone Intermediate | B3LYP/6-311+G(d,p) | +5.8 |

| Transition State 2 | B3LYP/6-311+G(d,p) | +10.5 |

| Product | B3LYP/6-311+G(d,p) | -25.0 |

Advanced Spectroscopic Techniques for Mechanistic Studies

To experimentally validate the intermediates and pathways suggested by computational models, advanced spectroscopic techniques are indispensable.

Operando spectroscopy is a powerful methodology that allows for the real-time monitoring of a chemical reaction under actual working conditions. wikipedia.orgmdpi.comyoutube.comyoutube.com By coupling spectroscopic measurements with simultaneous monitoring of catalytic activity and selectivity, it is possible to establish direct structure-reactivity relationships. mdpi.com

For the study of this compound reactions, one could design an operando setup using techniques like:

FTIR or Raman Spectroscopy: To monitor the disappearance of the carbonyl stretch of the starting ketone and the appearance of new vibrational bands corresponding to intermediates and products. youtube.com For example, the characteristic C=O stretching frequency would shift significantly upon formation of the cyclopropanone intermediate.

NMR Spectroscopy: Operando NMR could be used to track the concentrations of reactants, intermediates, and products over time, providing kinetic data. acs.org The appearance of signals corresponding to the unique carbons of a cyclopropanone ring would be strong evidence for its formation.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids. acs.orgacs.org While highly reactive intermediates like cyclopropanones are often too unstable to be isolated for crystallographic analysis, X-ray crystallography is invaluable for confirming the structure of the final products of the reaction. acs.orgacs.org

In the context of this compound, if the product of a rearrangement or substitution reaction can be crystallized, X-ray analysis can unambiguously determine its stereochemistry and connectivity, which is crucial for confirming the proposed reaction mechanism. For instance, if a Favorskii rearrangement leads to a cyclopentanecarboxylic acid derivative, its crystal structure would confirm the ring contraction. youtube.com

The identification of by-products is a critical component of mechanistic studies as they can provide clues about competing reaction pathways. In the reactions of this compound, several by-products could be anticipated.

For example, in a base-catalyzed reaction, elimination reactions could compete with the Favorskii rearrangement, potentially leading to the formation of α,β-unsaturated ketones. wikipedia.org Specifically, α,α'-dihaloketones are known to eliminate HX to yield α,β-unsaturated carbonyl compounds. wikipedia.org

In the synthesis of this compound via the hydrobromination of cyclohexylacetylene, incomplete reaction could result in the presence of the mono-brominated intermediate, 2-bromo-1-cyclohexylethan-1-one. libretexts.org Rearrangement of carbocation intermediates during this synthesis could also lead to isomeric products. masterorganicchemistry.comvaia.comvaia.com

A summary of potential by-products and the techniques used for their identification is presented below.

| Potential By-product | Originating Reaction | Identification Technique |

| 1-Cyclohexyl-2-bromoethyne | Elimination from the starting material | GC-MS, NMR |

| 2-Bromo-1-cyclohexyl-eth-1-en-1-one | Elimination/rearrangement | GC-MS, NMR, IR |

| Cyclopentyl-ethanoic acid | Favorskii rearrangement | LC-MS, NMR, X-ray (if crystallizable) |

| 2-Bromo-1-cyclohexylethan-1-one | Incomplete hydrobromination | GC-MS, LC-MS |

Future Research Directions and Unexplored Reactivities of 2,2 Dibromo 1 Cyclohexylethan 1 One

Emerging Synthetic Strategies and Catalyst Development

The development of novel and efficient synthetic methods is paramount to unlocking the full potential of 2,2-Dibromo-1-cyclohexylethan-1-one. Future research is likely to focus on catalytic and sustainable approaches to manipulate its reactive sites.

Organocatalysis: The field of organocatalysis offers a powerful toolkit for activating carbonyl compounds and their derivatives. nih.govresearchgate.net Future investigations could explore the use of chiral aminocatalysts to promote enantioselective reactions at the carbonyl group or the α-carbon. For instance, the development of organocatalytic systems for the asymmetric reduction of the ketone or for the enantioselective substitution of one of the bromine atoms would represent a significant advancement. This could lead to the synthesis of valuable chiral synthons for the pharmaceutical and agrochemical industries.

Photoredox Catalysis: The use of visible light-mediated photoredox catalysis could open new avenues for the functionalization of this compound. This strategy could enable single-electron transfer (SET) processes, leading to the generation of radical intermediates that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The development of photoredox-catalyzed methods for the arylation, alkylation, or amination of the α-position would provide a mild and efficient alternative to traditional methods.

Dual Catalysis: The combination of two different catalytic systems, such as a metal catalyst and an organocatalyst, could enable novel and challenging transformations. This synergistic approach could be employed to control both the reactivity and selectivity of reactions involving this compound. For example, a dual catalytic system could be designed to achieve a tandem reaction sequence, where one catalyst activates the ketone and the other facilitates a cross-coupling reaction at the α-position.

Discovery of Novel Transformations and Stereoselective Reactions

Beyond established reactions of α,α-dihaloketones, there is significant room for the discovery of novel transformations and the development of highly stereoselective reactions involving this compound.

Asymmetric Reductions: The stereoselective reduction of the ketone functionality in this compound would provide access to chiral 2,2-dibromo-1-cyclohexylethan-1-ols. While biocatalytic reductions of α-alkyl-β-keto esters have shown high stereoselectivity, the application of similar enzymatic or chemo-catalytic methods to α,α-dihaloketones is an area ripe for exploration. masterorganicchemistry.com The resulting chiral dihaloalcohols could serve as valuable intermediates in the synthesis of complex molecules.

Domino and Cascade Reactions: The bifunctional nature of this compound makes it an ideal substrate for the design of domino and cascade reactions. A single synthetic operation could trigger a series of transformations, leading to the rapid construction of complex molecular architectures. For example, a nucleophilic attack at the carbonyl could be followed by an intramolecular cyclization involving one of the bromine atoms, leading to the formation of heterocyclic compounds.

Favorskii Rearrangement and Related Reactions: The Favorskii rearrangement of α-haloketones is a well-known transformation that leads to the formation of carboxylic acid derivatives. nih.gov Investigating the Favorskii rearrangement of this compound under various conditions could lead to the synthesis of novel cyclohexyl-substituted carboxylic acids and their derivatives. Furthermore, exploring variations of this rearrangement, such as the quasi-Favorskii rearrangement, could provide access to a wider range of products.

Expansion of Applications in Material Science and Other Fields

The unique structural features of this compound suggest its potential utility in fields beyond traditional organic synthesis, particularly in material science.

Precursor for Functional Polymers: The presence of two bromine atoms makes this compound a potential monomer for the synthesis of novel polymers. Polycondensation or cross-coupling polymerization reactions could lead to the formation of polymers with interesting properties. For instance, the incorporation of the cyclohexyl group could enhance the thermal stability and mechanical properties of the resulting polymers. Furthermore, the bromine atoms could be post-functionalized to introduce specific functionalities, leading to the development of conductive polymers or other functional materials. wikipedia.orgacs.org

Building Block for Bioactive Molecules: α-Haloketones are known precursors to a variety of heterocyclic compounds, many of which exhibit biological activity. nih.govgoogle.comresearchgate.net this compound can serve as a starting material for the synthesis of novel thiazoles, pyrimidines, and other heterocyclic systems. youtube.com The cyclohexyl moiety could modulate the lipophilicity and pharmacokinetic properties of these molecules, making them interesting candidates for medicinal chemistry research.

Challenges and Opportunities in Enhancing Synthetic Utility and Sustainability

While the potential of this compound is significant, several challenges need to be addressed to enhance its synthetic utility and ensure the sustainability of its applications.

Control of Reactivity: A key challenge lies in the selective manipulation of the two bromine atoms and the carbonyl group. Developing reaction conditions that allow for the selective substitution of one bromine atom over the other, or for the selective reaction at either the carbonyl or the α-carbon, is crucial for expanding the synthetic utility of this compound.

Green Chemistry Approaches: Future research should focus on developing environmentally benign methods for the synthesis and transformation of this compound. This includes the use of non-toxic solvents, renewable reagents, and catalytic methods that minimize waste generation.

Computational Studies: Theoretical calculations and computational modeling can play a vital role in understanding the reactivity of this compound and in designing new reactions and catalysts. In-silico studies can provide insights into reaction mechanisms, predict the stereochemical outcome of reactions, and guide the development of more efficient and selective synthetic protocols.

Q & A

Q. What are the common synthetic routes for preparing 2,2-dibromo-1-cyclohexylethan-1-one, and what experimental conditions are critical for optimizing yield?

A widely reported method involves bromination of cyclohexyl ketone derivatives using bromine or brominating agents like PBr₃. For example, in a two-step process, 1-cyclohexylethan-1-one can be treated with bromine in dichloromethane at 0–5°C under inert conditions to avoid side reactions. The stoichiometry of bromine (2 equivalents) and reaction time (4–6 hours) are critical for achieving high diastereomeric purity. Post-reaction quenching with aqueous NaHCO₃ and purification via recrystallization (e.g., hexane/ethyl acetate) improves yield (≥85%) . Key variables include solvent polarity, temperature control, and catalyst selection (e.g., Lewis acids like AlCl₃ for regioselectivity).

Q. How can researchers characterize the purity and structural integrity of this compound using standard analytical techniques?

- Melting Point Analysis : Compare observed melting points (e.g., 102–103.5°C for brominated cyclohexene derivatives) with literature values to assess purity .

- NMR Spectroscopy : H NMR should show a singlet for the ketone proton (δ 2.8–3.2 ppm) and absence of vinyl protons (δ 5.0–6.0 ppm) to confirm dibromination. C NMR peaks for carbonyl (δ 200–210 ppm) and brominated carbons (δ 50–60 ppm) validate the structure .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>98%) .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in reported physicochemical data (e.g., melting points) for this compound across literature sources?

Discrepancies in melting points often arise from polymorphic forms or solvent-dependent recrystallization. To address this:

Q. How can computational modeling (e.g., DFT) be integrated with experimental data to predict and verify the reactivity of this compound in novel reaction environments?

- Mechanistic Insights : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can predict regioselectivity in nucleophilic substitution reactions by analyzing partial charges on brominated carbons .

- Solvent Effects : Use COSMO-RS simulations to model solvent interactions and optimize reaction media for SN2 pathways .

- Kinetic Studies : Compare experimental activation energies (from Arrhenius plots) with computed transition-state barriers to validate mechanistic models .

Q. What methodological approaches are recommended for analyzing stereochemical outcomes in reactions involving this compound?

- Chiral Chromatography : Use Chiralpak IC columns with heptane/ethanol mobile phases to resolve enantiomers.

- Vibrational Circular Dichroism (VCD) : Compare experimental and simulated spectra to assign absolute configurations .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, especially for diastereomeric pairs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.